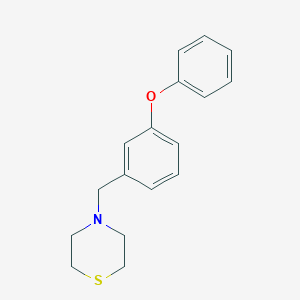
4-(3-phenoxybenzyl)thiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-phenoxybenzyl)thiomorpholine, also known as PBTM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. PBTM is a thiomorpholine derivative that is commonly used as a ligand for various biological targets.
科学的研究の応用
4-(3-phenoxybenzyl)thiomorpholine has been extensively studied for its potential applications in scientific research. It has been shown to act as a potent ligand for various biological targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes. This compound has been used as a tool compound to study the structure and function of these targets and to develop new therapeutic agents.
作用機序
4-(3-phenoxybenzyl)thiomorpholine exerts its biological effects by binding to specific sites on its target proteins. The binding of this compound can induce conformational changes in the protein, leading to altered activity or signaling. The exact mechanism of action of this compound varies depending on the specific target protein.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the target protein. For example, this compound has been shown to activate or inhibit GPCRs, leading to altered cellular signaling pathways. This compound has also been shown to modulate the activity of ion channels, leading to altered ion fluxes across cell membranes. Additionally, this compound has been shown to inhibit the activity of certain enzymes, leading to altered metabolic pathways.
実験室実験の利点と制限
One of the key advantages of 4-(3-phenoxybenzyl)thiomorpholine is its high potency and selectivity for its target proteins. This allows for the precise modulation of specific biological pathways, which can be useful for studying the function of these pathways and developing new therapeutic agents. However, this compound can also have off-target effects, which can complicate the interpretation of experimental results. Additionally, this compound can be difficult to synthesize and purify, which can limit its availability for use in lab experiments.
将来の方向性
There are several potential future directions for research on 4-(3-phenoxybenzyl)thiomorpholine. One area of interest is the development of new this compound derivatives with improved potency and selectivity for specific biological targets. Additionally, this compound could be used as a tool compound for studying the structure and function of specific proteins or pathways. Finally, this compound could be used as a starting point for the development of new therapeutic agents for a range of diseases and conditions.
Conclusion:
In conclusion, this compound is a thiomorpholine derivative that has gained significant attention for its potential applications in scientific research. This compound acts as a potent ligand for various biological targets, including GPCRs, ion channels, and enzymes. This compound has a range of biochemical and physiological effects, depending on the target protein. While this compound has several advantages for lab experiments, it also has limitations that must be considered. Overall, this compound has significant potential for future research and development in the field of scientific research.
合成法
The synthesis of 4-(3-phenoxybenzyl)thiomorpholine involves the reaction of 3-phenoxybenzyl chloride with thiomorpholine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound as a white crystalline solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
特性
IUPAC Name |
4-[(3-phenoxyphenyl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-2-6-16(7-3-1)19-17-8-4-5-15(13-17)14-18-9-11-20-12-10-18/h1-8,13H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFBXWGWIPUUEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5859958.png)
![4-[2-(5-chloro-2-ethoxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5859970.png)

![1-allyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5859995.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5859999.png)


![N-(tert-butyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide](/img/structure/B5860030.png)




![3-bromo-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5860056.png)
![N'-(4-methylbenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5860059.png)